N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

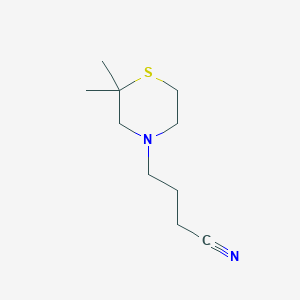

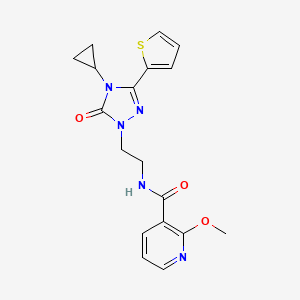

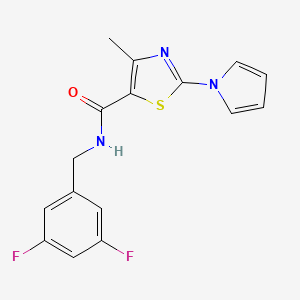

“N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide” is a derivative of isoxazole, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Wissenschaftliche Forschungsanwendungen

Cardioprotective Agents

The discovery of malonyl-coenzyme A decarboxylase (MCD) inhibitors, which include derivatives of isoxazole carboxamide structures, highlights their potential in treating ischemic heart diseases. These compounds have demonstrated significant potency in stimulating glucose oxidation in rat hearts, indicating their potential as cardioprotective agents by improving cardiac efficiency and function during ischemic conditions (Cheng et al., 2006).

Anticonvulsant Activity

Isoxazole compounds have been studied for their anticonvulsant activities, with certain derivatives showing effectiveness in mouse and rat models. This research contributes to understanding the molecular basis of anticonvulsant activity and offers a pathway for developing new therapeutic agents (Jackson et al., 2012).

Solid-Phase Synthesis of Peptide Amides

In the realm of peptide chemistry, isoxazole-containing compounds have been utilized in the development of novel solid-phase synthesis methods for C-terminal peptide amides. This application underscores the compound's role in facilitating the synthesis of peptides under mild conditions, which is crucial for the production of biologically active peptides and proteins (Albericio & Barany, 2009).

Neuroexcitant Analogues

Research into isoxazole amino acids, which are analogues of neuroexcitant glutamic acid, has opened new avenues for understanding neurotransmitter systems. These compounds, difficult to prepare in enantiopure form, have been synthesized with high enantiomeric excess, offering tools for probing the glutamatergic system and potentially addressing neurological disorders (Pajouhesh & Curry, 1998).

Antitumor Agents

Isoxazole carboxamide derivatives have also been explored for their antitumor properties, with certain compounds showing promise as broad-spectrum antitumor agents. This research indicates the potential of these compounds in cancer therapy, either as direct antitumor agents or as prodrug modifications to improve therapeutic efficacy (Stevens et al., 1984).

Electrochromic Materials

The synthesis and study of polyamides with pendent carbazole groups, incorporating isoxazole carboxamide moieties, have revealed their potential in creating electrochromic materials. These materials exhibit significant thermal stability, photoluminescence, and reversible redox properties, making them suitable for applications in smart windows and electronic displays (Hsiao et al., 2013).

Zukünftige Richtungen

Isoxazole and its derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Wirkmechanismus

Target of Action

The primary target of N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide Similar compounds have been designed and synthesized as flt 3 inhibitors . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). Abnormalities in FLT3 signaling are associated with certain types of leukemia .

Mode of Action

The specific mode of action for This compound If it acts similarly to other flt3 inhibitors, it would bind to the flt3 receptor and inhibit its activity, preventing the abnormal cell proliferation associated with leukemia .

Biochemical Pathways

The biochemical pathways affected by This compound are likely related to the FLT3 signaling pathway. FLT3 inhibitors can block the signal transduction pathways that lead to uncontrolled cell growth and inhibit the proliferation of leukemia cells .

Result of Action

The molecular and cellular effects of This compound If it acts as an flt3 inhibitor, it could potentially lead to the inhibition of abnormal cell proliferation, thereby controlling the progression of certain types of leukemia .

Eigenschaften

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-3-methoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-12(2,3)8-6-9(19-14-8)13-11(16)7-5-10(17-4)15-18-7/h5-6H,1-4H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAFMAJRFASSDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NO2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)

![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)

![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)

![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)

![Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2492911.png)